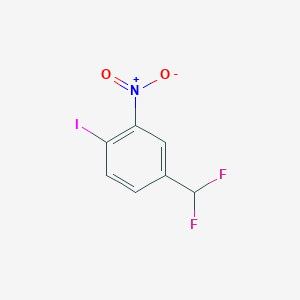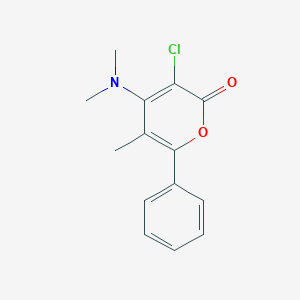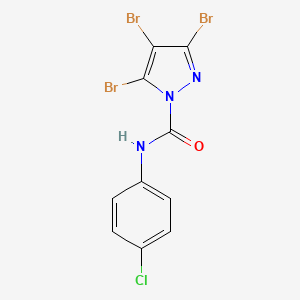
N1-(4-chlorophenyl)-3,4,5-tribromo-1H-pyrazole-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(4-chlorophenyl)-3,4,5-tribromo-1H-pyrazole-1-carboxamide is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This specific compound is characterized by the presence of a 4-chlorophenyl group and three bromine atoms attached to the pyrazole ring, along with a carboxamide functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-chlorophenyl)-3,4,5-tribromo-1H-pyrazole-1-carboxamide typically involves the cyclocondensation of α, β-unsaturated carbonyl compounds with substituted phenylhydrazine. The reaction is catalyzed by vitamin B1, which acts as a green catalyst, providing favorable catalytic activity and reusability . The reaction conditions are generally mild, and the process is metal-free, acid-free, and base-free, making it environmentally friendly.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for large-scale production. This includes maintaining the appropriate temperature, pressure, and reaction time to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N1-(4-chlorophenyl)-3,4,5-tribromo-1H-pyrazole-1-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out under mild conditions with the presence of a base.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atoms.
Wissenschaftliche Forschungsanwendungen
N1-(4-chlorophenyl)-3,4,5-tribromo-1H-pyrazole-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Wirkmechanismus
The mechanism of action of N1-(4-chlorophenyl)-3,4,5-tribromo-1H-pyrazole-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, influencing various biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(but-1-en-2-yl)-5-(4-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole: This compound is similar in structure but lacks the tribromo substitution.
N-(quinolin-4yl)ethane-1,2-diamine phenyl urea derivatives: These compounds share some structural similarities and exhibit comparable biological activities.
Uniqueness
N1-(4-chlorophenyl)-3,4,5-tribromo-1H-pyrazole-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C10H5Br3ClN3O |
|---|---|
Molekulargewicht |
458.33 g/mol |
IUPAC-Name |
3,4,5-tribromo-N-(4-chlorophenyl)pyrazole-1-carboxamide |
InChI |
InChI=1S/C10H5Br3ClN3O/c11-7-8(12)16-17(9(7)13)10(18)15-6-3-1-5(14)2-4-6/h1-4H,(H,15,18) |
InChI-Schlüssel |
YUMIBWILSHVBFW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NC(=O)N2C(=C(C(=N2)Br)Br)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2R)-3-amino-4-(4-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonyl]butanoic acid](/img/structure/B14015272.png)
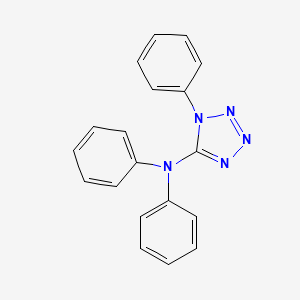
![(4,7-Dioxaspiro[2.5]octan-5-yl)methanol](/img/structure/B14015286.png)
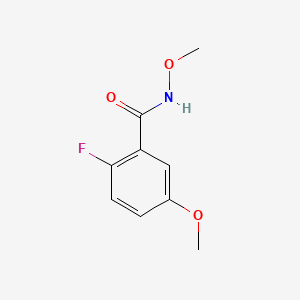
![2,2,2-trifluoro-N-[2-(5-hydroxy-3,6-dimethoxy-2-oxo-9,10-dihydrophenanthren-4a-yl)ethyl]-N-methylacetamide](/img/structure/B14015310.png)
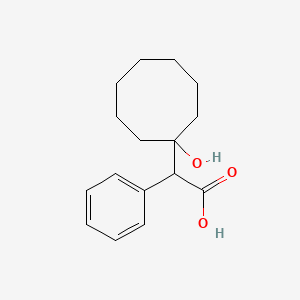
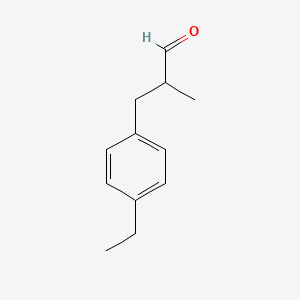
![6-Amino-5-[(4-chlorophenyl)methylideneamino]-1,3-dimethyl-pyrimidine-2,4-dione](/img/structure/B14015330.png)
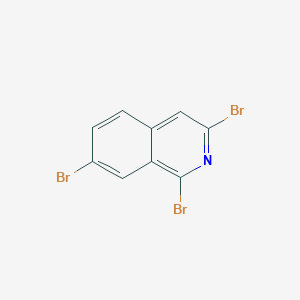
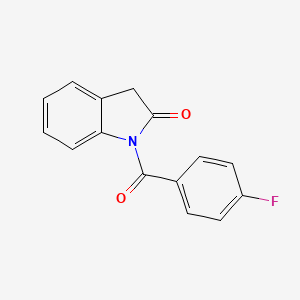
![2-Bromo-6,6-dimethyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B14015347.png)
